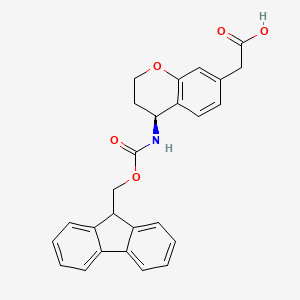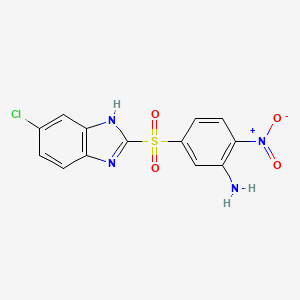
5-(6-Chloro-1H-benzimidazole-2-sulfonyl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((5-Chloro-1H-benzo[d]imidazol-2-yl)sulfonyl)-2-nitroaniline is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and dyes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Chloro-1H-benzo[d]imidazol-2-yl)sulfonyl)-2-nitroaniline typically involves multiple steps, starting with the formation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. The introduction of the sulfonyl group can be achieved through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide. The nitro group is usually introduced via nitration reactions using nitric acid or a nitrating mixture. The chlorine atom can be incorporated through halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((5-Chloro-1H-benzo[d]imidazol-2-yl)sulfonyl)-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of 5-((5-Amino-1H-benzo[d]imidazol-2-yl)sulfonyl)-2-nitroaniline.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
5-((5-Chloro-1H-benzo[d]imidazol-2-yl)sulfonyl)-2-nitroaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-((5-Chloro-1H-benzo[d]imidazol-2-yl)sulfonyl)-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1H-benzo[d]imidazole-2-sulfonamide
- 2-Nitro-5-chlorobenzimidazole
- 5-Chloro-2-nitroaniline
Uniqueness
5-((5-Chloro-1H-benzo[d]imidazol-2-yl)sulfonyl)-2-nitroaniline is unique due to the presence of both the sulfonyl and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
89028-84-2 |
|---|---|
Molecular Formula |
C13H9ClN4O4S |
Molecular Weight |
352.75 g/mol |
IUPAC Name |
5-[(6-chloro-1H-benzimidazol-2-yl)sulfonyl]-2-nitroaniline |
InChI |
InChI=1S/C13H9ClN4O4S/c14-7-1-3-10-11(5-7)17-13(16-10)23(21,22)8-2-4-12(18(19)20)9(15)6-8/h1-6H,15H2,(H,16,17) |
InChI Key |
UTEWETXXFARTCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=NC3=C(N2)C=C(C=C3)Cl)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15220047.png)
![2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid](/img/structure/B15220049.png)
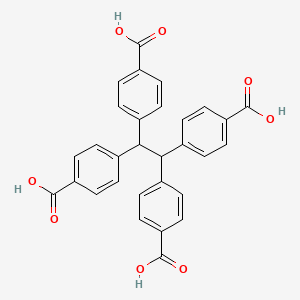
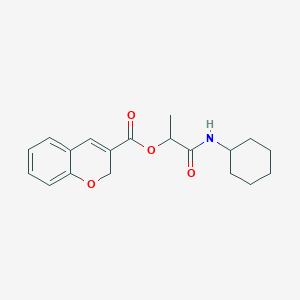
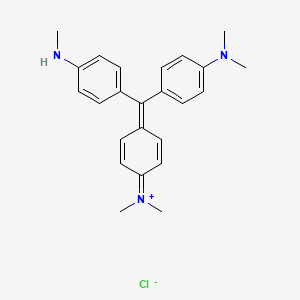
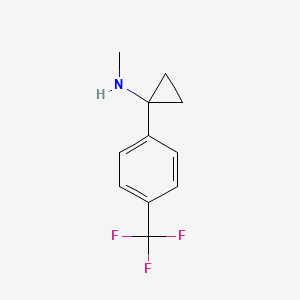
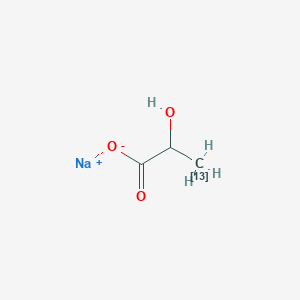
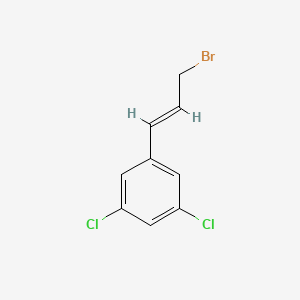

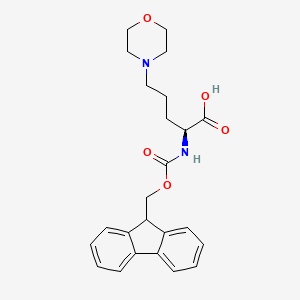
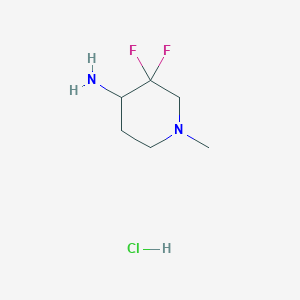
![1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15220109.png)
